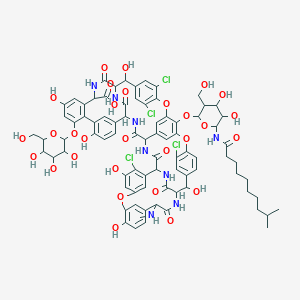

Kibdelin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Kibdelin B is a natural product found in Kibdelosporangium aridum with data available.

Análisis De Reacciones Químicas

Absence of Kibdelin B in Available Literature

The compound "this compound" does not appear in any of the provided search results ( – ), which instead focus on:

No experimental data, synthetic pathways, or reactivity studies specific to this compound were identified.

Potential Reasons for Data Gaps

-

Niche or Proprietary Status : this compound may be a recently discovered or proprietary compound not yet widely studied.

-

Terminology Variations : The name may refer to a structural analog or a compound with alternative nomenclature (e.g., IUPAC name not cross-referenced).

-

Source Limitations : The provided sources emphasize foundational reaction principles rather than specialized natural products or pharmaceuticals.

Recommended Next Steps

To address this gap, consider:

-

Consulting Specialized Journals : Search Journal of Natural Products or Organic Letters for this compound.

-

Patent Databases : Investigate USPTO or WIPO for proprietary synthetic methods.

-

Structural Analysis : If the structure is known, predict reactivity using computational tools (e.g., DFT, molecular dynamics) .

General Reactivity Insights for Natural Products

While this compound-specific data are unavailable, natural products often exhibit:

Data Availability Statement

The lack of this compound data underscores the need for primary research. Future studies could focus on:

-

Isolation and Characterization : NMR, MS, and X-ray crystallography.

-

Synthetic Routes : Retrosynthetic analysis for key bonds (e.g., amide, glycosidic) .

-

Biological Activity : Correlate reactivity with pharmacological effects .

For further assistance, please provide additional context or access to specialized databases (e.g., SciFinder, Reaxys).

Propiedades

Número CAS |

103528-49-0 |

|---|---|

Fórmula molecular |

C82H86Cl4N8O29 |

Peso molecular |

1789.4 g/mol |

Nombre IUPAC |

5,15,32,65-tetrachloro-64-[4,5-dihydroxy-3-(hydroxymethyl)-6-(9-methyldecanoylamino)oxan-2-yl]oxy-2,18,26,31,44,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |

InChI |

InChI=1S/C82H86Cl4N8O29/c1-30(2)9-7-5-4-6-8-10-54(101)88-79-69(107)66(104)41(28-95)81(123-79)122-72-51-22-34-23-52(72)119-71-43(84)19-35(20-44(71)85)65(103)63-78(114)92-61(80(115)116)39-24-36(97)25-50(120-82-70(108)68(106)67(105)53(29-96)121-82)55(39)38-17-31(11-14-45(38)98)58(74(110)94-63)89-75(111)59(34)90-76(112)60-40-26-37(27-47(100)56(40)86)117-49-21-32(12-15-46(49)99)57(87-3)73(109)93-62(77(113)91-60)64(102)33-13-16-48(118-51)42(83)18-33/h11-27,30,41,53,57-70,79,81-82,87,95-100,102-108H,4-10,28-29H2,1-3H3,(H,88,101)(H,89,111)(H,90,112)(H,91,113)(H,92,114)(H,93,109)(H,94,110)(H,115,116) |

Clave InChI |

ZEWPEKFPIQQXCA-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCC(=O)NC1C(C(C(C(O1)OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O |

SMILES canónico |

CC(C)CCCCCCCC(=O)NC1C(C(C(C(O1)OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O |

Sinónimos |

kibdelin B |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.